molecular formula C18H22N2O3S2 B1679472 Ro 28-1675

Ro 28-1675

Katalognummer: B1679472
Molekulargewicht: 378.5 g/mol
InChI-Schlüssel: NEQSWPCDHDQINX-MRXNPFEDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ro 28-1675 ist ein potenter allosterischer Aktivator der Glucokinase, einem Enzym, das eine entscheidende Rolle im Glukosestoffwechsel spielt. Diese Verbindung hat aufgrund ihrer Fähigkeit, die Glucokinaseaktivität zu steigern, wodurch die Glukoseutilisation verbessert und der Blutzuckerspiegel gesenkt wird, ein erhebliches Potenzial in der Forschung und Behandlung von Typ-2-Diabetes gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur Thiazolyl-Propanamid. Zu den wichtigsten Schritten gehören:

    Bildung des Thiazolrings: Dies wird typischerweise durch eine Cyclisierungsreaktion unter Beteiligung eines Thioamids und eines Halogenketons erreicht.

    Amidierung: Der Thiazol-Zwischenprodukt wird dann einer Amidierung mit einem geeigneten Amin unterzogen, um den Thiazolyl-Propanamid-Kern zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren, einschließlich:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ro 28-1675 involves several steps, starting with the preparation of the core thiazolyl-propanamide structure. The key steps include:

    Formation of the thiazole ring: This is typically achieved through a cyclization reaction involving a thioamide and a haloketone.

    Amidation: The thiazole intermediate is then subjected to amidation with an appropriate amine to form the thiazolyl-propanamide core.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including:

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ro 28-1675 unterliegt hauptsächlich den folgenden Arten von Reaktionen:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die jeweils potenziell unterschiedliche biologische Aktivitäten und Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

In Vivo Studies

In animal models, Ro 28-1675 has shown promising results. For instance, administration of the compound at a dose of 50 mg/kg to male C57BL/6J mice resulted in:

  • A statistically significant reduction in fasting glucose levels.
  • Improved glucose tolerance compared to control groups .

These findings suggest that this compound may effectively manage hyperglycemia and enhance insulin sensitivity.

Pharmacokinetics

Pharmacokinetic studies have indicated that this compound possesses favorable properties such as lower clearance rates and higher oral bioavailability when compared to other glucokinase activators. This suggests that the compound may be well-suited for oral administration in therapeutic settings .

Type 2 Diabetes Treatment

This compound is currently being investigated for its potential use in treating Type 2 diabetes. The activation of glucokinase could lead to improved glycemic control, making it a candidate for further clinical trials aimed at evaluating its efficacy and safety in humans .

Potential Side Effects

While this compound has shown efficacy in reducing glucose levels, it is important to note that hypoglycemia was observed at higher doses (400 mg). This highlights the need for careful dose management in potential therapeutic applications .

Comparative Analysis with Other Compounds

A comparative analysis of this compound with other glucokinase activators reveals distinct advantages:

CompoundIC50 (µM)Oral BioavailabilityKey Findings
This compound0.24HighSignificant reduction in fasting glucose levels
Ro 28-0450VariesModerateLess potent than this compound
Other GKAsVariesLow to ModerateVariable effects on glucose metabolism

This table illustrates that this compound stands out as a potent and effective option among glucokinase activators.

Wirkmechanismus

Ro 28-1675 exerts its effects by binding to an allosteric site on glucokinase, thereby increasing the enzyme’s affinity for glucose and enhancing its catalytic activity. This leads to improved glucose utilization and reduced blood glucose levels. The compound also promotes the translocation of glucokinase from the nucleus to the cytosol in hepatocytes, further enhancing its activity .

Vergleich Mit ähnlichen Verbindungen

Ro 28-1675 ist unter den Glucokinase-Aktivatoren aufgrund seiner hohen Potenz und Selektivität einzigartig. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine überlegene orale Bioverfügbarkeit und Wirksamkeit bei der Senkung des Blutzuckerspiegels in verschiedenen Tiermodellen aus .

Biologische Aktivität

Ro 28-1675 is a small-molecule glucokinase activator (GKA) that has garnered attention for its potential therapeutic applications in managing diabetes mellitus, particularly type 2 diabetes (T2D). This compound enhances the activity of glucokinase, a key enzyme in glucose metabolism, thereby promoting insulin secretion and improving glucose homeostasis.

This compound functions by increasing the affinity of glucokinase for glucose, which enhances its catalytic activity. This mechanism is crucial for the regulation of blood sugar levels, as glucokinase plays a pivotal role in the pancreatic beta cells and liver. The activation leads to increased glycolysis and glycogen synthesis, contributing to lower blood glucose levels.

Key Biological Activities

  • Insulin Secretion : this compound has been shown to stimulate insulin release from pancreatic islets in response to elevated glucose levels. This effect is particularly significant in isolated rat pancreatic islets, where it enhances glucose-stimulated insulin secretion .
  • Glucose Uptake : The compound promotes glucose uptake in hepatocytes, further aiding in the reduction of hyperglycemia observed in diabetic models .
  • Beta-cell Proliferation : Studies indicate that this compound not only improves insulin secretion but also stimulates beta-cell proliferation, which is beneficial for maintaining adequate insulin production in T2D .

Efficacy in Animal Models

Numerous studies have demonstrated the efficacy of this compound in various rodent models:

  • Diabetes Prevention : Chronic administration of this compound has been shown to prevent the onset of hyperglycemia in diet-induced obese mice, indicating its potential as a preventive treatment for T2D .
  • Restoration of Glucose Pulsatility : In db/db mice, a model for diabetes, treatment with this compound helped restore normal glucose sensing and pulsatile insulin release, which are often disrupted in diabetic conditions .

Case Studies

  • Study on db/db Mice : In a study involving db/db mice treated with this compound, researchers observed significant improvements in insulin secretion correlated with enhanced intracellular calcium oscillations. This suggests that this compound can effectively restore normal physiological responses in diabetic models .
  • Impact on Glucose Metabolism : A detailed examination revealed that this compound not only lowers blood glucose levels but also positively affects lipid profiles and hepatic function over long-term use, although some studies noted potential risks such as hypoglycemia and dyslipidemia associated with chronic GKA use .

Table 1: Summary of Biological Activities of this compound

ActivityDescriptionReference
Insulin SecretionEnhances glucose-stimulated insulin release
Glucose UptakeIncreases glucose uptake in liver cells
Beta-cell ProliferationStimulates proliferation of pancreatic beta-cells
Diabetes PreventionPrevents hyperglycemia in diet-induced obesity models

Table 2: Efficacy Results from Animal Studies

Study TypeModelTreatment DurationKey Findings
Insulin Secretion Studydb/db MiceOvernightIncreased insulin secretion and calcium oscillations
Long-term Efficacy StudyDiet-Induced Obese MiceChronicPrevented hyperglycemia; improved metabolic profiles

Eigenschaften

IUPAC Name

(2R)-3-cyclopentyl-2-(4-methylsulfonylphenyl)-N-(1,3-thiazol-2-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S2/c1-25(22,23)15-8-6-14(7-9-15)16(12-13-4-2-3-5-13)17(21)20-18-19-10-11-24-18/h6-11,13,16H,2-5,12H2,1H3,(H,19,20,21)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEQSWPCDHDQINX-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@@H](CC2CCCC2)C(=O)NC3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid (4.91 g, 16.56 mmol) and triphenylphosphine (6.52 g, 24.85 mmol) in methylene chloride (41 mL) was cooled to 0° C. and then treated with N-bromosuccinimide (5.01 g, 28.16 mmol) in small portions. The reaction mixture color changed from light yellow to a darker yellow then to brown. After the complete addition of N-bromosuccinimide, the reaction mixture was allowed to warm to 25° C. over 30 min. The brown reaction mixture was then treated with 2-aminothiazole (4.98 g, 49.69 mmol). The resulting reaction mixture was stirred at 25° C. for 19 h. The reaction mixture was then concentrated in vacuo to remove methylene chloride. The remaining black residue was diluted with a 10% aqueous hydrochloric acid solution (400 mL) and then extracted with ethyl acetate (3×200 mL). The combined organic layers were washed with a saturated aqueous sodium chloride solution (1×200 mL), dried over sodium sulfate, filtered, and concentrated in vacuo. Flash chromatography (Merck Silica gel 60, 70-230 mesh, 3/1 hexanes/ethyl acetate then 1/1 hexanes/ethyl acetate) afforded 3-cyclopentyl-2-(4-methanesulfonyl-phenyl)-N-thiazol-2-yl-propionamide (4.49 g, 72%) as a white solid: mp 216-217° C.; EI-HRMS m/e calcd for C18H22N2O3S2 (M+) 378.1072, found 378.1071.
Name
3-cyclopentyl-2-(4-methanesulfonyl-phenyl)propionic acid
Quantity
4.91 g
Type
reactant
Reaction Step One
Quantity
6.52 g
Type
reactant
Reaction Step One
Quantity
41 mL
Type
solvent
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.98 g
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Name
CS(=O)(=O)c1ccc(C(CC2CCCC2)C(=O)O)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 28-1675
Reactant of Route 2
Reactant of Route 2
Ro 28-1675
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Ro 28-1675
Reactant of Route 4
Reactant of Route 4
Ro 28-1675
Reactant of Route 5
Reactant of Route 5
Ro 28-1675
Reactant of Route 6
Reactant of Route 6
Ro 28-1675

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.